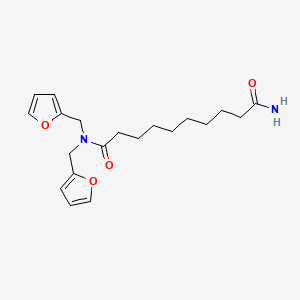

N1,N1-Bis(furan-2-ylmethyl)decanediamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28N2O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N',N'-bis(furan-2-ylmethyl)decanediamide |

InChI |

InChI=1S/C20H28N2O4/c21-19(23)11-5-3-1-2-4-6-12-20(24)22(15-17-9-7-13-25-17)16-18-10-8-14-26-18/h7-10,13-14H,1-6,11-12,15-16H2,(H2,21,23) |

InChI Key |

KPPAZJQEEPMMTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CC=CO2)C(=O)CCCCCCCCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N1,n1 Bis Furan 2 Ylmethyl Decanediamide

Strategies for Furan-Substituted Amide Synthesis

The creation of the amide bond in N1,N1-Bis(furan-2-ylmethyl)decanediamide, which links the decanedioyl backbone to two furan-2-ylmethyl moieties, can be achieved through several synthetic strategies. These methods range from traditional chemical reactions to more modern, sustainable protocols.

Conventional Amidation Pathways

Conventional amidation typically involves the reaction of a carboxylic acid, or its activated derivative, with an amine. In the context of synthesizing this compound, this would involve the reaction of decanedioic acid with N,N-bis(furan-2-ylmethyl)amine. The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can lead to side reactions and degradation of the furan (B31954) rings. masterorganicchemistry.com

To overcome these limitations, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com Decanedioyl dichloride would then react readily with N,N-bis(furan-2-ylmethyl)amine to form the desired diamide (B1670390). Another approach is the use of coupling reagents that facilitate amide bond formation under milder conditions. researchgate.net

| Coupling Reagent Class | Examples | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature, various solvents (e.g., DCM, DMF) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Room temperature, often with a non-nucleophilic base (e.g., DIEA) |

| Uranium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Room temperature, often with a non-nucleophilic base (e.g., DIEA) |

This table presents common coupling reagents used in conventional amidation reactions.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green alternative to conventional methods, often proceeding under mild conditions with high selectivity, which is advantageous for sensitive compounds like furan derivatives. acs.orgresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of furan-based polyesters and polyamides. acs.orgresearchgate.net

For the synthesis of this compound, an enzymatic approach could involve the lipase-catalyzed condensation of decanedioic acid or its ester with N,N-bis(furan-2-ylmethyl)amine. researchgate.net These reactions are typically carried out in organic solvents or under solvent-free conditions, minimizing waste and avoiding harsh reagents. acs.orgresearchgate.net The mild reaction conditions help to prevent the degradation of the furan moiety. researchgate.net

| Enzyme | Substrates | Key Advantages |

| Candida antarctica lipase B (CALB) | Dicarboxylic acid esters and diamines | High selectivity, mild reaction conditions, reusability of the biocatalyst. researchgate.net |

| ATP-grasp enzymes | Carboxylic acid and amine | Utilizes ATP for energy, enabling amide bond formation in aqueous environments. nih.gov |

This table highlights enzymes and their advantages in amide synthesis.

Microwave-Assisted Synthesis Protocols for Furan-Containing Amides

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.govmdpi.com This method has been successfully applied to the synthesis of amides and esters containing furan rings. researchgate.net

The synthesis of this compound could be efficiently achieved by reacting decanedioic acid with N,N-bis(furan-2-ylmethyl)amine in the presence of a suitable coupling agent under microwave irradiation. researchgate.net Research has shown that reagents like DMT/NMM/TsO− or EDC are effective for such transformations. researchgate.net Solvent-free microwave-assisted amidation has also been reported, further enhancing the green credentials of this method. nih.govmdpi.com

| Reaction | Catalyst/Reagent | Conditions | Reported Advantages |

| Amidation of 2-furoic acid with furfurylamine (B118560) | DMT/NMM/TsO− or EDC | Microwave irradiation | Mild conditions, rapid reaction times. researchgate.net |

| Direct amidation of carboxylic acids and amines | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Solvent-free, microwave irradiation | High efficiency, simple product isolation. nih.govmdpi.com |

This table summarizes findings from microwave-assisted synthesis of furan-containing amides.

Utilization of Biomass-Derived Precursors

The furan moieties within this compound position it as a compound that can be derived from renewable resources, aligning with the principles of green chemistry.

Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (HMF) as Renewable Feedstocks

Furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comfrontiersin.orgwikipedia.orgnih.govresearchgate.netchemicalbook.com These molecules serve as versatile starting materials for a wide array of furan-based chemicals. mdpi.comnih.govresearchgate.netchemicalbook.comnumberanalytics.com

The precursor for the amine portion of the target molecule, N,N-bis(furan-2-ylmethyl)amine, can be synthesized from furfural. Furfural can be converted to furfurylamine through reductive amination. Further reaction of furfurylamine with furfuryl alcohol or another equivalent of furfural under reductive conditions can yield the secondary amine. HMF, another important biomass-derived furan, is a precursor to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production. acs.orgwikipedia.org While not a direct precursor to the target molecule, the chemistry of HMF highlights the broad potential of furanics in polymer science. acs.orgwikipedia.orgacs.orgnih.gov

Sustainable Synthesis Paradigms in Furan Chemistry

The development of sustainable synthesis methods for furan derivatives is a rapidly growing area of research. mdpi.comnumberanalytics.com This includes the use of green solvents, alternative energy sources like microwave irradiation, and biocatalysis. acs.orgnumberanalytics.com The synthesis of furan-based polyamides and polyesters from monomers like 2,5-furandicarboxylic acid (FDCA), derived from HMF, exemplifies this trend. acs.org Enzymatic polymerizations, for instance, are clean, energy-efficient processes that avoid toxic residuals. acs.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound is heavily reliant on catalytic methods, which are essential for both the formation of the key precursor, furfurylamine, and the final amidation step. These catalytic strategies are broadly categorized into heterogeneous and homogeneous systems, each offering distinct advantages in terms_of selectivity, activity, and reusability.

Heterogeneous Catalysis (e.g., Supported Palladium Nanoparticles in Reductive Amination)

Heterogeneous catalysis is a cornerstone in the sustainable production of amines from biomass-derived platform molecules like furfural. The critical precursor, furfurylamine, is synthesized via the reductive amination of furfural. This process benefits immensely from catalysts that are robust, easily separable, and reusable.

While noble-metal catalysts like palladium are effective, research has also focused on earth-abundant metals to create more cost-effective and environmentally friendly options. For instance, a highly effective procedure has been developed using non-toxic, magnetically recoverable cobalt nanoparticles shelled in graphene (Co@NC). rsc.org This catalyst demonstrates excellent activity and selectivity in the reductive amination of furfural and its derivatives under mild conditions, proving to be a viable alternative to commercial noble-based catalysts. rsc.org The catalyst's structure, with the outer graphitic shell activated by electronic interactions, facilitates the substitution of the –NH2 moiety. rsc.org

Supported palladium nanoparticles are also widely explored in various catalytic transformations. The choice of support material can significantly influence catalytic performance. For example, modifying supports like magnesium aluminate spinel with rare-earth elements has been shown to enhance the dispersion of PtSn nanoparticles, reduce acidity, and improve resistance to deactivation, principles that are applicable to catalyst design for aminations. acs.org In the context of furan synthesis, palladium catalysts such as PdCl₂(CH₃CN)₂ have proven highly efficient, attributed to the weakly coordinating yet stabilizing nature of the acetonitrile (B52724) ligands, which facilitates key catalytic steps like oxidative addition and reductive elimination. mdpi.com

Once furfurylamine is obtained, the subsequent amidation with decanedioic acid can also be achieved using a heterogeneous Lewis acid catalyst like Niobium pentoxide (Nb₂O₅). acs.orgnih.gov This catalyst is water- and base-tolerant, making it effective for direct amidation reactions that produce water as a byproduct. acs.org

Homogeneous Catalysis (e.g., Ruthenium(II) Complexes, Rhodium(III) Catalysis for Furan Frameworks)

Homogeneous catalysis offers a high degree of precision in controlling reaction pathways, often operating under milder conditions with exceptional selectivity. Organometallic complexes, particularly those of ruthenium and rhodium, are prominent in the synthesis and functionalization of furan-containing molecules. dtu.dk

Ruthenium(II) Complexes: Ruthenium-based catalysts are versatile and have been extensively studied for various chemical transformations, including hydrogenation and the synthesis of amines. researchgate.netresearchgate.net For instance, Ru-NPN pincer complexes have achieved high yields (99%) in the production of furfuryl alcohol, a related furanic compound, at 120°C under 20 bar H₂. dtu.dk Novel air-stable Ruthenium(II) complexes bearing tridentate NNN ligands have shown excellent activity and selectivity in the hydrogenation of aldehydes and ketones, which is a key step in reductive amination pathways. rsc.org These complexes can be synthesized by reacting a precursor like Ru(PPh₃)₃Cl₂ with the appropriate ligand in refluxing toluene. rsc.org

Rhodium(III) Catalysis: Rhodium(III) catalysts are particularly powerful for C-H bond functionalization, enabling the construction of complex heterocyclic frameworks. nih.govrsc.org Rh(III)-catalyzed annulation reactions provide efficient routes to substituted furans. nih.govnih.gov These methods can involve the coupling of α,β-unsaturated oximes with aldehydes or the cyclization of acrylic acids with α-diazocarbonyl compounds. nih.govscribd.com The development of Rh(III) catalysis has enabled the synthesis of highly functionalized pyrroles from furans, showcasing the transformative potential of these catalysts. nih.gov Such strategies are instrumental in creating diverse furan-based building blocks for more complex molecules like the target diamide.

Chemoselectivity and Regioselectivity Control in Catalytic Processes

Controlling selectivity is paramount in complex organic syntheses to maximize the yield of the desired product while minimizing side reactions. In the synthesis of furan-containing compounds, both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are critical challenges.

Catalytic systems are key to achieving this control. For example, Rh(III)-catalyzed domino reactions can be guided by the choice of solvent or additives to produce different products with excellent chemo-, regio-, and stereoselectivity. ucl.ac.uk In one instance, a Rh(III) catalytic system using NaOAc in 1,4-dioxane (B91453) was optimized for one set of furan-containing products, while switching the solvent to acetone (B3395972) led to a different chemoselective outcome. ucl.ac.uk

The choice of catalyst and reaction conditions can also steer reactions toward a specific isomer. The Feist-Bénary furan synthesis, a classic method, can lead to different furan isomers, but careful investigation of reaction intermediates and conditions can control the outcome. researchgate.netdeepdyve.com Similarly, in the synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural (HMF), controlling the solvent and temperature allowed for the selective synthesis of either a nitrile (HMFC) or an amide (HMFA) from the same oxime precursor using a Cu(OAc)₂/TS-1 catalyst. rsc.org A 92.8% yield of the nitrile was achieved in acetonitrile at 60°C, whereas a 90.7% yield of the amide was obtained in isopropanol (B130326) at 95°C. rsc.org These principles of selectivity control are directly applicable to the synthesis of this compound, ensuring the correct formation of the amide links without affecting the furan rings.

Optimization of Reaction Conditions and Yield Enhancement

Beyond the choice of catalyst, the optimization of reaction parameters such as solvent, temperature, and reactant stoichiometry is crucial for maximizing the yield and purity of this compound.

Solvent Effects and Temperature Optimization

The reaction medium plays a multifaceted role, influencing reactant solubility, catalyst stability, and even the reaction pathway itself. In the direct amidation of dicarboxylic acids with amines using a Nb₂O₅ catalyst, heating the mixture in o-xylene (B151617) at its reflux temperature (approximately 135-144°C) proved effective. acs.orgnih.gov For certain diamides used as phase change materials, the optimal temperature range for synthesis is cited as being between 100 and 220°C. nih.gov

In catalyst development, temperature is a critical variable. For the Nb₂O₅ catalyst, its catalytic activity for diamide synthesis was highest after being calcined at 500°C for 3 hours, which correlated with its highest surface area. acs.orgnih.gov

The influence of the solvent is clearly demonstrated in catalytic furan synthesis. A study on a Rh(III)-catalyzed cyclization showed significant variation in product yield based on the solvent used, as detailed in the table below.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | THF | 68 |

| 2 | CH3CN | 48 |

| 3 | EtOAc | 46 |

| 4 | 1,4-dioxane | 43 |

| 5 | MeOH | 41 |

| 6 | DCE | 26 |

| 7 | Toluene | 24 |

| 8 | DCM | 17 |

| 9 | DMF | trace |

| 10 | DMSO | trace |

Table 1. Effect of Solvent on the Yield of a Rh(III)-Catalyzed Furan Synthesis. scribd.com The reaction was performed with [Cp*RhCl2]2 as the catalyst and CsOAc as an additive. Tetrahydrofuran (THF) provided the highest yield. scribd.com

Stoichiometric Considerations and Coupling Reagent Selection

The formation of a diamide from a dicarboxylic acid and a primary amine requires precise stoichiometric control. A typical approach involves reacting the dicarboxylic acid (e.g., decanedioic acid) with the amine (e.g., furfurylamine) in a 1:2 molar ratio to ensure complete conversion to the diamide. acs.orgnih.gov

For amide bond formation, especially when dealing with sensitive substrates, direct condensation can be inefficient. In such cases, coupling reagents are employed to activate the carboxylic acid group, facilitating its reaction with the amine. iris-biotech.de The choice of coupling reagent is critical for optimizing yield and purity. iris-biotech.debachem.com

A wide array of coupling reagents is available, each with specific characteristics:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) are common. bachem.compeptide.com They activate the carboxylic acid to form an O-acylisourea intermediate. iris-biotech.de While effective, they can sometimes cause racemization at chiral centers. peptide.com

Phosphonium and Iminium/Uranium Reagents: Reagents such as TBTU, HBTU, HATU, and PyBOP are highly efficient and often used in peptide synthesis. bachem.compeptide.com Newer reagents like COMU have been developed to be safer alternatives to benzotriazole-based reagents (like HBTU, HATU) which can be explosive. bachem.compeptide.com These reagents are often used in equimolar amounts relative to the carboxylic acid. peptide.com

The selection of a coupling reagent is a balance of reactivity, cost, safety, and the ease of removing byproducts. researchgate.netscribd.com For example, the urea (B33335) byproduct from DCC is largely insoluble in organic solvents, which aids its removal in solution-phase synthesis but makes it unsuitable for solid-phase methods. peptide.com In contrast, the byproducts of EDC and DIC are soluble, simplifying purification. bachem.compeptide.com

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used; byproduct solubility varies; can cause racemization. bachem.compeptide.com |

| Iminium/Uranium (Benzotriazole-based) | HBTU, TBTU, HATU | Highly efficient; may have safety/explosive concerns. bachem.com |

| Iminium/Uranium (Oxyma-based) | COMU, PyOxim | Safer, more soluble alternatives to benzotriazole (B28993) reagents. bachem.compeptide.com |

| Phosphonium | PyBOP | Efficient for standard coupling reactions. bachem.com |

Table 2. Overview of Common Coupling Reagent Classes for Amide Synthesis.

Process Intensification Techniques

Process intensification strategies focus on significantly improving manufacturing and processing efficiency, resulting in smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound from decanedioyl dichloride and difurfurylamine, several techniques stand out for their potential to enhance reaction rates, improve yields, and provide better control over reaction conditions.

Microwave-Assisted Synthesis

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours (e.g., 3 hours) | Minutes (e.g., 5 minutes) | researchgate.net |

| Yield | Moderate to High | High to Excellent (e.g., 56% overall for a multi-step synthesis) | nih.gov |

| Heating Method | External (oil bath, heating mantle) | Internal, direct molecular heating | researchgate.net |

Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, and is particularly advantageous for highly exothermic reactions like the formation of amides from acid chlorides. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, mitigating the risk of thermal runaway. rsc.org

For the synthesis of this compound, a continuous flow setup would involve pumping solutions of decanedioyl dichloride and difurfurylamine to a mixing point, followed by their passage through a heated or cooled reactor coil to ensure complete reaction. This approach not only enhances safety but can also lead to higher yields and purity of the final product by minimizing side reactions. A study on the continuous flow synthesis of sulfonyl chlorides, a related reaction involving a chlorinating agent, demonstrated a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds, showcasing the potential for high-throughput production. rsc.org

Interactive Data Table: Advantages of Continuous Flow Synthesis

| Feature | Conventional Batch Reaction | Continuous Flow Reaction | Reference |

| Heat Transfer | Poor, risk of local hot spots | Excellent, enhanced safety | rsc.org |

| Scalability | Complex, requires larger vessels | Simpler, by running for longer times | acs.org |

| Reaction Control | Limited | Precise control over parameters | rsc.org |

| Space-Time Yield | Generally lower | Can be significantly higher (e.g., 6.7 kg L⁻¹ h⁻¹) | rsc.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of chemical reactivity. nih.gov

In the synthesis of various heterocyclic compounds and amides, ultrasound irradiation has been shown to reduce reaction times and improve yields compared to conventional methods. For example, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives was completed in 39–80 minutes with yields of 65–80%, whereas the conventional method required 10–36 hours for moderate yields. nih.gov Applying this technique to the synthesis of this compound could lead to similar enhancements in reaction efficiency.

Interactive Data Table: Ultrasound-Assisted vs. Conventional Synthesis of Acetamide Derivatives

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | 10–36 hours | 39–80 minutes | nih.gov |

| Yield | Moderate | 65–80% | nih.gov |

| Energy Source | Thermal | Acoustic (Cavitation) | nih.gov |

Interfacial Polymerization

While typically used for the synthesis of polymers, the principles of interfacial polymerization can be applied to the synthesis of discrete molecules like this compound. This technique involves the reaction of two immiscible solutions, one containing the diacid chloride (e.g., decanedioyl dichloride in an organic solvent like dichloromethane) and the other containing the amine (e.g., difurfurylamine in an aqueous solution with a base). The reaction occurs rapidly at the interface between the two liquid phases. libretexts.orgmit.edu

This method is particularly useful for reactions that are fast and irreversible. mit.edu The product forms as a film at the interface, and by controlling the concentrations and stirring, the formation of byproducts can be minimized. For the synthesis of polyamides like Nylon, this is a well-established and rapid process. libretexts.org Adapting this to the target molecule could provide a highly efficient and controlled synthetic route.

Advanced Structural Characterization and Elucidation of N1,n1 Bis Furan 2 Ylmethyl Decanediamide

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule. For N1,N1-Bis(furan-2-ylmethyl)decanediamide, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would be utilized.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be crucial for a complete assignment of all proton and carbon signals.

Given the rotational restriction around the amide C-N bond, the two furan-2-ylmethyl groups may be non-equivalent, leading to a more complex spectrum than might be initially anticipated. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the different types of protons and their neighboring environments. Key expected signals are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The expected chemical shifts are summarized in the table below. youtube.comoregonstate.edu

2D NMR Techniques: To unambiguously assign the proton and carbon signals, especially in the overlapping regions, a suite of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the furan (B31954) rings and the decanediamide chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the furan-2-ylmethyl groups to the amide nitrogen and the carbonyl group to the decane (B31447) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the E/Z configuration about the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H3 | ~6.3 | ~110 |

| Furan H4 | ~6.4 | ~107 |

| Furan H5 | ~7.4 | ~143 |

| Furan C2 | - | ~152 |

| Methylene (-CH₂-) | ~4.5 | ~45 |

| Amide C=O | - | ~173 |

| Decanediamide α-CH₂ | ~2.2 | ~36 |

| Decanediamide β-CH₂ | ~1.6 | ~25 |

| Decanediamide internal CH₂ | ~1.3 | ~29 |

| Decanediamide terminal CH₃ | ~0.9 | ~14 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation of N,N-disubstituted amides is well-documented and often involves cleavage of the amide bond. nih.gov In the case of this compound, the primary fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would likely involve:

α-cleavage: Cleavage of the C-N bond, leading to the formation of a furan-2-ylmethyl cation or a decanoyl-containing radical cation.

McLafferty-type rearrangements: Although less common for tertiary amides, the long decane chain could potentially undergo rearrangements.

Cleavage of the decane chain: Fragmentation of the alkyl chain is also expected, typically resulting in a series of ions separated by 14 Da (CH₂). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted m/z values based on fragmentation patterns of similar compounds.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 388.27 | Molecular Ion |

| [M - C₅H₅O]⁺ | 307.22 | Loss of a furfuryl radical |

| [C₅H₅OCH₂]⁺ | 81.03 | Furfuryl cation |

| [C₉H₁₇CO]⁺ | 153.13 | Decanoyl cation |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. blogspot.com The IR spectrum of this compound would be characterized by the vibrational modes of its constituent parts.

Key expected absorption bands include:

The C=O stretching vibration of the tertiary amide, which is typically strong and appears in the region of 1630-1680 cm⁻¹. ias.ac.innih.gov

C-N stretching vibrations of the amide.

C-H stretching vibrations of the furan rings (aromatic) and the decane chain (aliphatic).

C=C and C-O stretching vibrations characteristic of the furan ring.

Table 3: Predicted Infrared Absorption Frequencies for this compound Note: These are predicted values based on characteristic frequencies of functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide C=O | 1630 - 1680 | Stretching |

| Furan C=C | 1500 - 1600 | Stretching |

| Furan C-O-C | 1000 - 1300 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or the gas phase, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state. youtube.com This technique would be employed to determine the precise bond lengths, bond angles, and conformation of this compound, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis can reveal:

The exact conformation of the decanediamide chain.

The orientation of the furan rings relative to the amide plane.

Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing.

Due to the flexibility of the decane chain and the rotational freedom of the furan-2-ylmethyl groups, the molecule may adopt a specific low-energy conformation in the crystalline state. Information from X-ray crystallography is the gold standard for structural determination and provides an unambiguous confirmation of the molecular structure. nih.gov

Computational and Theoretical Investigations of N1,n1 Bis Furan 2 Ylmethyl Decanediamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies for N1,N1-Bis(furan-2-ylmethyl)decanediamide would provide fundamental insights into its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. At present, there are no published values for the HOMO-LUMO gap or detailed molecular orbital analyses for this compound.

Table 1: Hypothetical DFT Electronic Properties Data for this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

Conformational Analysis and Stability Predictions

The long decanediamide chain and the rotatable furan-2-ylmethyl groups suggest that this compound can exist in numerous conformations. Computational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules or pack in a solid state. Research on related furanic polyamides has indicated that intramolecular hydrogen bonding can significantly influence conformational preferences, favoring bent or linear structures. bldpharm.combldpharm.com However, specific conformational analysis and stability predictions for the title compound are not documented.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to functional groups. This correlation is essential for confirming the synthesis and purity of the compound. No such computational spectroscopic data for this compound has been reported in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would provide a time-resolved understanding of the molecule's behavior. By simulating the movements of atoms and bonds over time, MD can reveal information about conformational changes, flexibility, and intermolecular interactions in different environments (e.g., in solution or in a polymer matrix). For related furan-based polyamides, MD simulations have been used to investigate how factors like intramolecular hydrogen bonding affect the material's properties, such as its crystallinity. bldpharm.com For this compound, such simulations would be particularly insightful for understanding its dynamic conformational landscape, but no such studies have been published.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This could include modeling its synthesis, to optimize reaction conditions, or its degradation pathways. By calculating the energy profiles of potential reaction routes, including transition states and intermediates, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. There is currently no published research on the computational modeling of reaction pathways for this specific compound.

Applications of N1,n1 Bis Furan 2 Ylmethyl Decanediamide in Materials Science

Polymer Additives and Modifiers

The structure of N1,N1-Bis(furan-2-ylmethyl)decanediamide, featuring polar amide groups and a non-polar decane (B31447) chain, is characteristic of molecules that can act as additives in polymer systems. These additives can modify the physical and mechanical properties of the host polymer.

Role as Plasticizers in Polymer Systems (e.g., PVC)

Currently, there is no specific research available detailing the use of this compound as a plasticizer for polyvinyl chloride (PVC) or other polymer systems. However, based on its molecular structure, its potential as a secondary plasticizer can be postulated. The long decane backbone could increase the free volume between polymer chains, thereby enhancing flexibility, a primary function of plasticizers. The furan (B31954) and amide groups might offer secondary benefits such as improved thermal stability or specific interactions with the polymer matrix.

Influence on Polymer Processability and Performance Characteristics

The incorporation of additives like this compound could influence the processability of polymers by acting as a lubricant or processing aid. The long alkyl chain could reduce melt viscosity, facilitating easier molding and extrusion. Furthermore, the furan rings present in the molecule could potentially engage in Diels-Alder reactions, a type of cycloaddition reaction that furan is known to undergo. numberanalytics.com This reactivity could be harnessed for creating cross-linked or thermally reversible polymer networks, thereby impacting the final performance characteristics of the material. Furan derivatives are recognized for their role in creating advanced materials and polymers. numberanalytics.com

Surface Science and Coatings

The presence of heteroatoms (oxygen and nitrogen) and the aromatic furan rings in this compound make it a candidate for applications in surface science, particularly in the realm of corrosion inhibition and surface modification.

Corrosion Inhibition Mechanisms (Drawing Insights from Related Furan Diamines)

Numerous studies have demonstrated the efficacy of furan derivatives as corrosion inhibitors for various metals and alloys in acidic environments. The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition by furan derivatives typically involves the interaction of the lone pair of electrons on the oxygen and nitrogen atoms, as well as the π-electrons of the furan ring, with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate covalent bond, resulting in a chemisorbed layer on the metal surface. The adsorption process is often a combination of physical (electrostatic) and chemical interactions.

For instance, a study on N1, N2-Bis (furan-2-ylmethylene) benzene-1, 2-diamine (a related furan diamine) showed that it acts as a mixed-type corrosion inhibitor for carbon steel in a hydrochloric acid solution. researchgate.net The inhibitor molecules form a protective layer on the steel surface, and the adsorption process was found to be spontaneous and follow the Langmuir adsorption isotherm. researchgate.net The thermodynamic parameters suggested a combination of physisorption and chemisorption. researchgate.net Other furan derivatives have also been shown to be effective corrosion inhibitors, with inhibition efficiencies reaching up to 93% at very low concentrations. researchgate.net

The general mechanism can be summarized as follows:

Adsorption: The inhibitor molecules adsorb onto the metal surface.

Protective Film Formation: The adsorbed molecules form a film that blocks the active corrosion sites.

Inhibition of Anodic and Cathodic Reactions: The protective layer impedes both the dissolution of the metal (anodic reaction) and the hydrogen evolution (cathodic reaction).

The table below presents data on the corrosion inhibition efficiency of some furan derivatives, which provides a basis for predicting the potential performance of this compound.

| Furan Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Methyl 2-furoate | Mild Steel | 1 M HCl | Up to 93 | researchgate.net |

| Ethyl 2-furoate | Mild Steel | 1 M HCl | Up to 93 | researchgate.net |

| Amyl 2-furoate | Mild Steel | 1 M HCl | Up to 93 | researchgate.net |

| Furan-2-ylmethyl sulfanyl (B85325) acetic acid furan-2-ylmethylenehydrazide | Mild Steel | 1.0 M HCl | Good | researchgate.net |

| N1, N2-Bis (furan-2-ylmethylene) benzene-1, 2-diamine | 20# Carbon Steel | 1 M HCl | Effective | researchgate.net |

Adsorption Behavior and Surface Interaction Studies

The adsorption of furan and its derivatives on various surfaces has been a subject of both experimental and theoretical investigations. Studies using techniques like high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) calculations have shed light on the nature of these interactions.

For example, the adsorption of furan on a Ge(100) surface was found to occur via [4+2] cycloaddition and deoxygenation reactions, leading to the formation of distinct adsorption species. nih.govdntb.gov.ua The interaction of furan with metal surfaces like Ni, Pd, and Pt has also been studied to understand its geometric and electronic properties, which are crucial for catalytic applications. nih.gov These studies indicate that the furan molecule can significantly change its geometry upon adsorption, and the mode of adsorption varies with the metal catalyst. nih.gov

DFT studies on furan adsorption on single-walled carbon nanotubes have also been conducted to evaluate their potential for sensor applications. dntb.gov.ua The adsorption behavior is a key factor in determining the sensitivity and selectivity of such sensors. The insights from these studies on the adsorption of simpler furan compounds can be extrapolated to predict the surface interaction of a more complex molecule like this compound. The presence of the long alkyl chain and amide groups in addition to the furan rings would likely lead to more complex adsorption behavior, potentially involving both chemisorption through the furan rings and physisorption or self-assembly driven by the alkyl chains.

Supramolecular Materials Engineering

There is currently no available research on the application of this compound in the field of supramolecular materials engineering. However, its molecular structure possesses features conducive to forming self-assembled structures. The amide groups are capable of forming strong hydrogen bonds, a key interaction in directing the assembly of molecules into well-defined supramolecular architectures. The long decane chain can participate in van der Waals interactions, further stabilizing such assemblies. The furan rings could also contribute through π-π stacking interactions. This combination of directed hydrogen bonding and weaker, non-directional interactions could potentially be exploited to create novel gels, liquid crystals, or other ordered materials.

Design Principles for Self-Assembled Systems

The self-assembly of molecules into well-defined, ordered structures is governed by a delicate balance of non-covalent interactions. For a molecule like this compound, several key design principles would dictate its aggregation behavior in various media.

The primary driving forces for the self-assembly of this compound are expected to be:

Hydrogen Bonding: The secondary amide groups (-CONH-) are potent sites for hydrogen bonding. These can form extended one-dimensional chains or more complex two-dimensional networks, which are fundamental to the formation of fibers, tapes, and sheets in many polyamide-based supramolecular systems.

π-π Stacking: The furan rings, being aromatic, can interact through π-π stacking. acs.org This interaction, while weaker than hydrogen bonding, is directional and contributes significantly to the ordering and stability of the assembled structures, particularly in non-polar environments.

Hydrophobic Interactions/Van der Waals Forces: The long decamethylene (- (CH₂)₁₀ -) chain is a significant feature. In polar solvents, hydrophobic interactions would drive these chains to aggregate, sequestering them from the solvent. In the solid state or in non-polar solvents, van der Waals forces between these aliphatic chains would promote close packing and crystallization. researchgate.net

The interplay between the directional, strong hydrogen bonds of the amide groups and the less directional, weaker π-π stacking and van der Waals forces would be critical. The long, flexible decane spacer provides the molecule with the conformational freedom to orient the furan and amide groups optimally to maximize these interactions. It is hypothesized that this could lead to the formation of long, fibrillar structures, which are common for bolaamphiphiles (molecules with two polar head groups separated by a long non-polar spacer).

Hypothetical Influence of Molecular Structure on Self-Assembly

| Molecular Feature | Interaction Type | Expected Contribution to Self-Assembly |

| Furan-2-ylmethyl Groups | π-π Stacking | Promotes ordered packing and electronic interactions. |

| Amide Linkages | Hydrogen Bonding | Primary driver for forming extended 1D or 2D networks. |

| Decanediamide Chain | Van der Waals/Hydrophobic | Induces aggregation and close packing of aliphatic segments. |

This table illustrates the expected contributions of the different molecular components to the self-assembly of this compound based on general principles of supramolecular chemistry.

Development of Functional Supramolecular Architectures

By harnessing the self-assembly properties of this compound, it is theoretically possible to develop a range of functional supramolecular architectures. The function of these materials would be intrinsically linked to the properties of the constituent furan rings and the ordered nature of the assemblies.

Potential Functional Architectures:

Organogels: In suitable organic solvents, the self-assembly of this compound into a three-dimensional network of fibers could lead to the formation of an organogel. researchgate.net The properties of such a gel (e.g., thermal stability, mechanical strength) would be dictated by the strength and density of the intermolecular interactions. The furan rings could impart specific functionalities, such as responsiveness to external stimuli (e.g., light, heat) or the ability to host guest molecules within the gel network.

Luminescent Materials: Furan-containing polymers and molecules can exhibit fluorescence. njtech.edu.cn If self-assembly leads to aggregation-induced emission (AIE), where the molecules become more emissive in the aggregated state due to restricted intramolecular motion, then this compound could be a candidate for developing novel fluorescent materials for sensing or imaging applications.

Renewable-Resource-Based Materials: The furan moiety can be derived from biomass (e.g., from furfural). bohrium.comresearchgate.net This makes this compound a potential building block for creating more sustainable, bio-based materials, which is a significant area of interest in modern materials science. bohrium.comresearchgate.net Research on furan-based polyamides has highlighted their potential as high-performance, bio-renewable polymers. bohrium.comresearchgate.net

Hypothetical Properties of Supramolecular Architectures

| Supramolecular Architecture | Potential Functionality | Underlying Principle |

| Nanofibers/Organogels | Stimuli-responsive materials, drug delivery | Entrapment of solvent/guest molecules within a 3D network formed by hydrogen bonding and π-π stacking. |

| Crystalline Thin Films | Anisotropic conductive or optical materials | Ordered alignment of furan rings through self-assembly, leading to directional properties. |

| Composite Materials | Reinforcing agent in polymer matrices | Strong, ordered fibers could enhance the mechanical properties of a host polymer. |

This table outlines the potential functionalities of supramolecular architectures that could theoretically be formed from this compound, linking them to the underlying chemical principles.

Future Directions and Emerging Research Avenues for N1,n1 Bis Furan 2 Ylmethyl Decanediamide

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of furan-based polyamides, including N1,N1-Bis(furan-2-ylmethyl)decanediamide, is an area ripe for innovation. Traditional methods such as melt polymerization, solution polymerization, and interfacial polycondensation have been employed for furan-containing polyamides. magtech.com.cn However, future research will likely focus on enhancing the efficiency, sustainability, and scalability of these processes.

One promising direction is the advancement of enzymatic polymerization. The use of enzymes, such as immobilized Candida Antarctica lipase (B570770) b, could offer milder reaction conditions for the polycondensation of furan-based monomers. researchgate.netacs.org This approach can lead to higher selectivity, reduced energy consumption, and the avoidance of harsh chemical catalysts, aligning with the principles of green chemistry.

Furthermore, solid-phase polycondensation presents another avenue for producing high molecular weight polyamides, which is often a challenge due to side reactions like decarboxylation at high temperatures. acs.org Research into optimizing catalysts, such as 2-hydroxypyridine, has shown potential in creating high-molecular-weight semiaromatic polyamides from furan (B31954) derivatives. acs.org

Future synthetic strategies could also explore a one-pot, multi-component reaction approach, combining the synthesis of the diamine and diacid monomers with the subsequent polymerization step. This would streamline the manufacturing process, reduce waste, and potentially lower production costs.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic pathways, a detailed understanding of the polymerization kinetics and reaction mechanisms is crucial. The application of advanced in-situ characterization techniques is a key emerging research area. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) can provide real-time data on monomer conversion, polymer chain growth, and the formation of byproducts.

This real-time monitoring allows for precise control over reaction parameters, such as temperature and pressure, to maximize yield and molecular weight while minimizing side reactions. For instance, in-situ monitoring could help in understanding and mitigating the decarboxylation of furan moieties, a common issue that can limit the molecular weight and performance of the resulting polyamide. acs.org

Predictive Modeling for Rational Compound Design

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials. Future research on this compound will likely involve the use of predictive modeling to understand its structure-property relationships.

Density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to predict key material properties such as thermal stability, mechanical strength, and solubility based on the molecular structure. stanford.edu This computational approach can help in understanding how modifications to the chemical structure, such as changing the length of the aliphatic chain (decanediamide) or substituting the furan ring, would impact the final properties of the polymer.

This predictive capability enables a more rational and targeted approach to designing novel furan-based polyamides with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental synthesis and testing.

Expanding the Scope of Materials Science Applications and Performance Enhancement

While furan-based polyamides, in general, show promise for applications requiring good thermal and mechanical properties, specific research into this compound is needed to define its application landscape. researchgate.net Future work will likely focus on characterizing its performance in various contexts and exploring avenues for enhancement.

An important area of investigation will be the development of composites and nanocomposites. Incorporating reinforcing agents such as glass fibers, carbon nanotubes, or nanoclays into a this compound matrix could significantly enhance its mechanical properties, opening up possibilities for its use in demanding applications in the automotive and aerospace sectors.

Furthermore, the inherent properties of the furan ring can be leveraged. For example, the furan moiety can participate in reversible Diels-Alder reactions, which could be exploited to create self-healing or recyclable thermoset materials. Research into this unique chemical functionality could lead to the development of advanced, "smart" materials with extended lifecycles.

Integration with the Bio-Based Chemical Economy and Circular Materials Design

A significant driver for the interest in furan-based polymers is their potential to be derived from renewable biomass. dtic.milmagtech.com.cn The furan building blocks can be produced from sugars derived from non-food biomass, positioning this compound as a key component of a future bio-based chemical economy.

Future research will need to focus on optimizing the entire value chain, from the sustainable sourcing of biomass to the efficient conversion to furan monomers and subsequent polymerization. Life cycle assessment (LCA) studies will be crucial to quantify the environmental benefits of this compound compared to its petrochemical-based counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1,N1-Bis(furan-2-ylmethyl)decanediamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, furan-2-ylmethylamine derivatives can react with decanedioyl dichloride in anhydrous solvents (e.g., tetrahydrofuran or acetonitrile) under inert atmospheres. Key parameters include stoichiometric ratios, reaction temperature (typically 60–80°C), and the use of bases like triethylamine to neutralize HCl byproducts. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical for yield optimization .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for verifying the furan methylene protons (δ 3.8–4.2 ppm) and amide carbonyl carbons (δ 165–170 ppm). Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular ion peaks. Infrared (IR) spectroscopy identifies amide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1640 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., furan-2-ylmethylamine derivatives) ensures structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : To assess dynamic rotational barriers in the decanediamide backbone.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals, particularly in the furan methylene and alkyl chain regions.

- Purity Validation : Use HPLC with UV detection (λ = 210–280 nm) to rule out byproducts. If discrepancies persist, crystallize the compound and perform X-ray diffraction for unambiguous confirmation .

Q. What methodological approaches are recommended for achieving enantioselective synthesis of this compound analogs?

- Methodological Answer : Palladium-catalyzed asymmetric reactions using chiral ligands (e.g., (R)-Cy2MOP) can induce enantioselectivity. For example:

- Catalytic System : Pd(OAc)₂ with (R)-Cy2MOP in toluene at 80°C.

- Substrate Design : Introduce steric hindrance (e.g., tert-butyl groups) on the furan rings to enhance diastereomeric excess.

- Monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric ratios. Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve selectivity .

Q. How can researchers evaluate the antimicrobial activity of this compound derivatives, and what controls are necessary?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%).

- Structure-Activity Analysis : Compare minimal inhibitory concentrations (MICs) of derivatives with varying alkyl chain lengths or substituted furan groups.

- Mechanistic Studies : Perform membrane permeability assays (SYTOX Green uptake) or confocal microscopy to visualize bacterial membrane disruption .

Data Analysis and Optimization Questions

Q. What statistical methods are appropriate for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) or Taguchi arrays. Variables include catalyst loading (0.5–2 mol%), temperature (50–100°C), and solvent polarity (e.g., dielectric constants from hexane to DMF). Analyze yield data via ANOVA to identify significant factors. For robustness, replicate center points and validate with confirmatory runs .

Q. How should researchers address low yields in quaternization reactions of this compound intermediates?

- Methodological Answer : Common issues include incomplete alkylation or side reactions. Solutions:

- Stoichiometry : Use excess alkylating agent (1.5–2 eq.) and monitor via ³¹P NMR (if phosphorous-containing reagents are used).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Byproduct Removal : Filter NaCl precipitates in situ to shift equilibrium. If unsuccessful, switch to phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Application-Oriented Questions

Q. What strategies can be employed to study the amphiphilic properties of this compound for drug delivery applications?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure using pyrene fluorescence (I₁/I₃ ratio) or surface tensionometry.

- Drug Loading : Encapsulate hydrophobic drugs (e.g., doxorubicin) via solvent evaporation and quantify loading efficiency via UV-Vis.

- In Vitro Release : Use dialysis membranes in PBS (pH 7.4 and 5.5) to simulate physiological and lysosomal conditions. Compare release profiles with non-amphiphilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.